molecular formula C11H12O B6272613 rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans CAS No. 137386-73-3

rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans

Cat. No.: B6272613
CAS No.: 137386-73-3
M. Wt: 160.2
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Description

rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans: is a chemical compound with the molecular formula C11H12O and a molecular weight of 160.21 g/mol . It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by a cyclopropyl ring attached to a phenyl group and an acetaldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans typically involves the cyclopropanation of styrene derivatives followed by oxidation. One common method includes the reaction of styrene with diazomethane to form the cyclopropane ring, followed by oxidation with reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (for nitration), Br2 (for bromination)

Major Products:

    Oxidation: 2-[(1R,2S)-2-phenylcyclopropyl]acetic acid

    Reduction: 2-[(1R,2S)-2-phenylcyclopropyl]ethanol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting neurological pathways. Its ability to interact with biological molecules makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials .

Mechanism of Action

Comparison with Similar Compounds

    2-phenylcyclopropylamine: A compound with a similar cyclopropyl and phenyl structure but with an amine group instead of an aldehyde.

    2-phenylcyclopropylcarboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.

    2-phenylcyclopropanol: Similar structure with an alcohol group instead of an aldehyde.

Uniqueness: rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, trans is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. The presence of the aldehyde group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

137386-73-3

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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